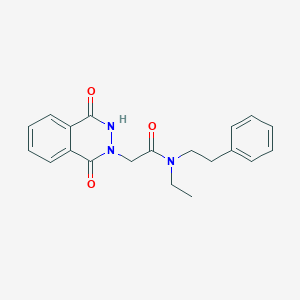
1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine, commonly known as DMTP, is a synthetic compound that belongs to the class of phenylsulfonyl pyrrolidines. It is a potent and selective inhibitor of the enzyme protein disulfide isomerase (PDI), which plays a crucial role in protein folding and maturation. DMTP has been the subject of extensive scientific research due to its potential applications in various fields, including drug discovery, cancer therapy, and neurodegenerative diseases.
作用机制
DMTP exerts its inhibitory effect on 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine by binding to its active site and preventing the formation of disulfide bonds between cysteine residues in proteins. This disrupts the proper folding and maturation of proteins, leading to their degradation and accumulation of misfolded proteins in the endoplasmic reticulum (ER). This triggers the unfolded protein response (UPR), a cellular stress response that aims to restore ER homeostasis by reducing protein synthesis and increasing protein folding capacity.
Biochemical and Physiological Effects
DMTP has been shown to have a potent antiproliferative effect on cancer cells by inducing ER stress and UPR-mediated apoptosis. It has also been shown to inhibit the replication of various viruses, including hepatitis C virus and dengue virus, by disrupting the proper folding and maturation of viral proteins. In addition, DMTP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, by reducing the accumulation of misfolded proteins in the brain.
实验室实验的优点和局限性
DMTP has several advantages as a research tool, including its high potency and selectivity for 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine, its ability to induce ER stress and UPR-mediated apoptosis, and its potential applications in various fields, including drug discovery and cancer therapy. However, there are also some limitations to its use, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for the research on DMTP, including the development of more potent and selective 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine inhibitors, the elucidation of the molecular mechanisms underlying its antiproliferative and antiviral effects, and the evaluation of its potential applications in other diseases, such as diabetes and cardiovascular diseases. In addition, the development of DMTP-based drug delivery systems and imaging probes may also have important implications for the diagnosis and treatment of various diseases.
合成方法
The synthesis of DMTP involves a multi-step process that starts with the reaction of 4,5-dimethoxy-2-methylbenzene with methanesulfonyl chloride in the presence of a base to yield 1-(4,5-dimethoxy-2-methylphenyl)sulfonyl chloride. This intermediate is then reacted with 2-thiophen-2-ylpyrrolidine in the presence of a base and a catalyst to give DMTP in high yield and purity.
科学研究应用
DMTP has been extensively studied for its potential applications in drug discovery and development. As a potent inhibitor of 1-(4,5-Dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine, DMTP can modulate protein folding and maturation, which are essential processes for the proper functioning of cells. This makes DMTP a promising candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and viral infections.
属性
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-12-10-14(21-2)15(22-3)11-17(12)24(19,20)18-8-4-6-13(18)16-7-5-9-23-16/h5,7,9-11,13H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAOMZDONAVXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2C3=CC=CS3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dihydro-1H-inden-5-yl)-N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551117.png)
![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7551124.png)
![N-ethyl-N-[(4-methoxyphenyl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551129.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7551135.png)

![1-(4-fluorophenyl)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-3-(3-methylphenyl)pyrazole-4-carboxamide](/img/structure/B7551166.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551168.png)
![N-[3-[(3-carbamoylphenyl)methylcarbamoyl]phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7551173.png)
![3-(1,4-dioxo-3H-phthalazin-2-yl)-N-[(2-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B7551176.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7551179.png)
![N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine](/img/structure/B7551205.png)
![N-(2,5-dimethylpyrazol-3-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7551211.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551216.png)
![1-[(4-methylphenyl)methyl]-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551219.png)